molecular formula C5H8BrNO B1600526 3-Bromopiperidin-4-one CAS No. 732953-40-1

3-Bromopiperidin-4-one

Cat. No.: B1600526
CAS No.: 732953-40-1
M. Wt: 178.03 g/mol
InChI Key: PZRSRAUPUQOYQX-UHFFFAOYSA-N
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Description

3-Bromopiperidin-4-one (CAS 732953-40-1) is a brominated heterocyclic compound with the molecular formula C5H8BrNO and a molecular weight of 178.03 g/mol . As a versatile heterocyclic building block, it serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Compounds featuring piperidine and brominated scaffolds are of significant interest in early-stage research for developing therapeutic agents, particularly in the design of novel bromodomain-containing protein 4 (BRD4) inhibitors . BRD4 is a critical epigenetic regulator and a promising target for diseases such as cancer and inflammatory conditions . The bromine atom and ketone functional group on the piperidine ring provide reactive handles for further chemical elaboration, making this compound a useful precursor for constructing more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSRAUPUQOYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445803
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732953-40-1
Record name 3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Piperidinone Scaffolds in Chemical Synthesis and Drug Discovery

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids, and is a core component of numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). acs.org This prevalence underscores the biocompatibility and favorable pharmacokinetic properties often associated with this heterocyclic system. The introduction of a ketone functionality to create a piperidinone scaffold further enhances its synthetic utility, providing a reactive handle for a multitude of chemical modifications.

Piperidin-4-one derivatives, in particular, are crucial building blocks in medicinal chemistry. chemrevlett.com Their derivatives have been investigated for a wide range of therapeutic applications, including as central nervous system modulators, anticancer agents, antihistamines, and analgesics. acs.org The ability to readily modify the piperidinone core at various positions allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in drug discovery. nih.gov The development of synthetic mimics of natural products, such as curcumin, has also utilized 3,5-bis(ylidene)-4-piperidone scaffolds, highlighting the versatility of this core structure in generating compounds with diverse biological activities. nih.gov

An Overview of Halogenated Cyclic Ketones As Synthetic Building Blocks

Halogenated ketones, and specifically α-haloketones, are a class of highly reactive and versatile intermediates in organic synthesis. The presence of a halogen atom adjacent to a carbonyl group creates two electrophilic centers—the carbonyl carbon and the α-carbon—making them susceptible to attack by a wide range of nucleophiles. chemrevlett.com This reactivity has been extensively exploited in the synthesis of a plethora of heterocyclic compounds.

The general synthesis of α-haloketones often involves the reaction of a ketone with a halogen source under either acidic or basic conditions. ru.nl These conditions can be controlled to achieve mono- or poly-halogenation. For cyclic ketones, this halogenation provides a key functional group that can be used in subsequent reactions, such as nucleophilic substitution, elimination, and rearrangement reactions. One of the most notable reactions of α-haloketones is the Favorskii rearrangement, which typically leads to a ring contraction of cyclic α-halo ketones, providing access to smaller carbocyclic or heterocyclic systems. cymitquimica.com This rearrangement is a powerful tool for generating molecular diversity from readily available starting materials.

The reactivity of α-haloketones makes them indispensable in the construction of complex molecular frameworks. They serve as precursors to α,β-unsaturated ketones, epoxides, and a variety of substituted heterocyclic systems, demonstrating their broad utility as synthetic building blocks.

The Historical Context of 3 Bromopiperidin 4 One Research

Direct Bromination Approaches

The most straightforward method for the synthesis of this compound involves the direct bromination of a suitable piperidin-4-one precursor. This approach is attractive due to its atom economy and potentially shorter synthetic sequence.

Bromination of Piperidin-4-one Precursors

The direct bromination of piperidin-4-one or its N-substituted derivatives is a common strategy. The nitrogen atom is often protected to prevent side reactions and to influence the regioselectivity of the bromination. For instance, N-benzyl-4-piperidone can be brominated to introduce a bromine atom at the 3-position. guidechem.com Similarly, 1-methyl-piperidin-4-one can be suspended in a solvent like diethyl ether and treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to yield 3-bromo-1-methyl-piperidin-4-one. google.com

The choice of brominating agent is crucial for the success of these reactions. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better handling characteristics. The reaction conditions, including the solvent and temperature, can also significantly impact the yield and purity of the desired product.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of piperidin-4-ones is a key challenge. The presence of the carbonyl group directs bromination to the α-positions (C3 and C5). In symmetrically N-substituted piperidin-4-ones, these positions are equivalent. However, in more complex systems or when specific isomers are desired, controlling the site of bromination is essential.

One strategy to control regioselectivity is through the use of specific catalysts or reaction conditions. For example, the use of selenium dioxide in conjunction with NBS and p-toluenesulfonic acid has been shown to be an efficient method for the regioselective α'-bromination of α,β-unsaturated ketones. acs.org While not directly applied to piperidin-4-ones in the cited literature, this methodology suggests a potential avenue for controlling bromination in related systems. Another approach involves the use of ionic liquids, which can influence the reactivity of the substrate and afford better regioselectivity. researchgate.net

Substrate control is another powerful tool for directing bromination. The nature of the substituent on the piperidine (B6355638) nitrogen can influence the electronic properties of the ring and, consequently, the position of bromination. For instance, in the bromination of pyrroles, the electronic nature of a substituent at the C-2 position can direct bromination to either the C-4 or C-5 position. acs.org A similar principle can be applied to piperidinone systems.

Stereoselective Bromination Strategies

When the piperidinone precursor is chiral or when a chiral center is to be introduced, stereoselective bromination becomes critical. While the direct stereoselective bromination of piperidin-4-ones is not extensively documented in the provided search results, general principles of stereoselective synthesis can be applied. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the bromination reaction.

For instance, in the synthesis of substituted piperidin-4-ols, a gold-catalyzed cyclization followed by a reduction and a Ferrier rearrangement has been used to achieve high diastereoselectivity. nih.gov Although this example does not involve bromination, it highlights the potential for using catalytic methods to control stereochemistry in the synthesis of piperidine derivatives. The development of stereoselective methods for the synthesis of cyanoacetyl hydrazones of 3-alkyl-2,6-diarylpiperidin-4-ones also underscores the importance of controlling stereochemistry in this class of compounds. researchgate.net

Indirect Synthesis via Functional Group Transformations

An alternative to direct bromination is the synthesis of this compound from non-brominated piperidinone derivatives or through ring-forming reactions where the bromine atom is incorporated as part of the starting materials.

Ring-Forming Reactions Incorporating a Bromine Moiety

The construction of the piperidine ring with the bromine atom already in place is a powerful strategy. This can be achieved through various cyclization reactions.

One such method is the Dieckmann condensation. This intramolecular cyclization of a diester can be used to form the piperidinone ring. For example, the synthesis of N-benzyl-4-piperidone can be achieved through a Dieckmann condensation of a diester precursor. guidechem.comgoogle.com To synthesize a 3-bromo derivative, one could envision starting with a brominated diester. The regioselective Dieckmann cyclization has been successfully employed for the synthesis of substituted piperidine-2,4-diones. core.ac.uk

Another powerful tool for ring formation is ring-closing metathesis (RCM). This reaction has been widely used to synthesize unsaturated nitrogen heterocycles. nih.gov While the direct application of RCM to form this compound is not explicitly detailed, it is a versatile method for constructing cyclic amines.

Baldwin's rules for ring closure provide a theoretical framework for predicting the feasibility of various cyclization reactions. libretexts.org These rules are based on the stereoelectronic requirements for orbital overlap and can guide the design of synthetic routes to cyclic compounds like this compound.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom within the piperidin-4-one ring serves as a key site for chemical modification. Introducing substituents at this position (the N-position) dramatically alters the compound's properties and allows for its incorporation into larger molecular frameworks. The primary strategies for this are N-alkylation and N-acylation.

N-alkylation involves the formation of a carbon-nitrogen bond, typically by reacting the piperidone's secondary amine with an alkyl halide. Traditional methods often require a base, such as potassium hydroxide (B78521) or cesium carbonate, to deprotonate the nitrogen, making it more nucleophilic. organic-chemistry.org These reactions can be enhanced through the use of ionic liquids or microwave irradiation to improve efficiency. organic-chemistry.org More recently, advanced techniques like visible light-induced metallaphotoredox catalysis have emerged, allowing for the coupling of N-nucleophiles with alkyl bromides at room temperature using a copper catalyst, which can bypass the high energy barriers of conventional methods. nih.gov

N-acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. This is commonly achieved by reacting the parent piperidone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are fundamental in peptide synthesis and for creating stable, neutral derivatives. The synthesis of N-substituted piperidones can also be accelerated using ultrasound irradiation, which has been shown to improve yields. researchgate.net

The synthesis of 1-Benzyl-3-Bromopiperidin-4-one is a classic example of N-alkylation. A common method involves the reaction of benzylamine (B48309) with a suitable brominated piperidone, such as 3-bromo-4-piperidone, under basic conditions. One specific protocol detailed in patent literature describes the reaction of benzylamine with 3,3-dibromopiperidin-4-one using a strong base like sodium hydride (NaH) to facilitate the formation of the piperidine backbone, achieving yields between 65-75%. This compound, often handled as its hydrobromide salt, is a key intermediate in organic synthesis. chemicalbook.com

The N-methyl derivative, 1-Methyl-3-Bromopiperidin-4-one, is typically synthesized by introducing a methyl group onto the piperidone nitrogen. This can be achieved through standard N-alkylation procedures using a methylating agent like methyl iodide. An alternative pathway involves starting with the readily available 1-Methyl-4-piperidone (B142233) and then introducing the bromine atom at the 3-position. wikipedia.orgchemicalbook.com The synthesis of the 1-methyl-4-piperidone precursor itself can be accomplished through methods like the Dieckmann cyclization of a diester followed by saponification and decarboxylation. wikipedia.org The final product is often isolated and stored as its hydrobromide salt. lookchem.com

1-Acetyl-3-Bromopiperidin-4-one is a product of N-acylation. molport.comfluorochem.co.uk Its synthesis is generally accomplished by reacting this compound with acetyl chloride in the presence of a base, such as pyridine. This method effectively introduces the acetyl group to the nitrogen, converting the secondary amine into a more stable amide. The resulting compound is a valuable building block for the synthesis of various pharmaceutical compounds. lookchem.commatrix-fine-chemicals.com

In multi-step organic synthesis, it is often necessary to temporarily "protect" the reactive nitrogen atom of the piperidone ring to prevent it from participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose. The synthesis of N-Boc-3-bromopiperidin-4-one typically starts with the protection of a piperidone precursor. For instance, 4-piperidone (B1582916) can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-4-piperidone. researchgate.net This stable intermediate can then undergo bromination at the 3-position. An alternative approach involves starting with 3-hydroxypyridine (B118123), which is first reduced and then protected with the Boc group to form 1-Boc-3-hydroxypiperidine, followed by oxidation to the ketone. google.com The Boc-protected piperidone is a versatile intermediate for creating more complex molecules. chemicalbook.com

Comparison of Synthetic Efficiency and Yields

The efficiency and yield of synthesizing N-substituted 3-bromopiperidin-4-ones are highly dependent on the chosen methodology, the nature of the substituent, and the reaction conditions. Modern techniques often present significant advantages over classical methods.

For N-alkylation, conventional heating can be superseded by microwave irradiation, which often leads to shorter reaction times and improved yields. organic-chemistry.org Similarly, ultrasound-promoted synthesis has been reported to increase yields in the formation of related N-substituted piperidin-4-ols. researchgate.net The development of metallaphotoredox catalysis represents a significant leap in efficiency, enabling reactions at ambient temperatures that would otherwise require harsh conditions. nih.gov

In the case of specific derivatives, reported yields provide a basis for comparison. The synthesis of 1-benzyl-3-bromopiperidin-4-one via a reaction with benzylamine and 3,3-dibromopiperidin-4-one is reported to have yields in the range of 65-75%, which is considered good for this type of transformation. For Boc-protected derivatives, a three-step synthesis of 1-Boc-3-piperidone starting from 3-hydroxypyridine reported a high total yield of 83% and purity greater than 98%, demonstrating its suitability for industrial-scale production. google.com

The choice of reagents and reaction pathway is critical. For instance, in the synthesis of other heterocyclic systems, the selection of a dehydrating agent (e.g., POCl₃) versus a desulfurizing agent (e.g., HgO) completely dictates the final product (thiadiazole vs. oxadiazole) and significantly impacts the yield. mdpi.com While direct yield comparisons for all this compound derivatives are not always available in a single study, the data suggest that multi-step syntheses involving protecting groups, like the Boc group, can be highly efficient and produce very pure products, making them ideal for complex pharmaceutical synthesis.

The following table summarizes the synthetic approaches for the discussed derivatives.

DerivativeSynthetic StrategyKey ReagentsReported YieldReference(s)
General N-Alkylation MetallaphotoredoxAlkyl Bromide, Cu(II) Catalyst, Ir(III) PhotocatalystHigh nih.gov
General N-Alkylation Microwave-AssistedAlkyl Halide, Cs₂CO₃, DMFGood organic-chemistry.org
General N-Acylation Ultrasound-AssistedAcylating AgentHigher Yields researchgate.net
1-Benzyl-3-Bromopiperidin-4-one N-AlkylationBenzylamine, 3,3-Dibromopiperidin-4-one, NaH65-75%
1-Acetyl-3-Bromopiperidin-4-one N-AcylationAcetyl Chloride, PyridineNot specified
N-Boc-Protected Analogue Protection/Multi-step3-Hydroxypyridine, NaBH₄, Boc₂O, Oppenauer Oxidation83% (total) google.com

Green Chemistry Considerations in this compound Synthesis

The synthesis of this compound and its derivatives, while crucial for various research and development applications, necessitates a thorough evaluation from a green and sustainable chemistry perspective. The principles of green chemistry aim to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of less hazardous substances, energy efficiency, and waste reduction. semanticscholar.org This section explores these considerations in the context of synthesizing this compound.

A common synthetic route to α-haloketones, including this compound, involves the direct halogenation of the corresponding ketone. mdpi.com For instance, the bromination of a suitable piperidin-4-one precursor would be a primary method for introducing the bromine atom at the 3-position. While effective, this and other traditional synthetic methods often present environmental and safety challenges that can be addressed through the application of green chemistry principles.

One of the core tenets of green chemistry is maximizing atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.org In many traditional bromination reactions, stoichiometric amounts of brominating agents are used, which can lead to the formation of significant amounts of byproducts and thus, a lower atom economy. For example, the use of molecular bromine (Br₂) can result in the formation of hydrogen bromide (HBr) as a byproduct, which is corrosive and hazardous.

The development of catalytic bromination methods presents a significant step forward. rsc.org Utilizing catalysts can reduce the amount of brominating agent required and can lead to higher selectivity, thereby improving atom economy and reducing waste. researchgate.net For instance, zeolite-catalyzed brominations have shown high selectivity and the potential for catalyst recycling. rsc.org Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can sometimes offer a better atom economy and easier handling compared to liquid bromine. mdpi.com

The choice of solvents is another critical factor in the green synthesis of this compound. Many conventional organic syntheses employ volatile and often toxic organic solvents, which contribute to environmental pollution and pose health risks. researchgate.net Research into greener alternatives has identified several promising options:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. researchgate.net While the solubility of organic compounds in water can be a challenge, "on water" reactions, where insoluble reactants are vigorously stirred in an aqueous medium, have proven effective for certain transformations. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific reactions. researchgate.net The use of a glucose-urea DES has been reported as an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for example, by using microwave irradiation, can significantly reduce waste and energy consumption. organic-chemistry.org Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for the synthesis of various heterocyclic compounds. organic-chemistry.org

The use of catalysis is another cornerstone of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric ones and can often be conducted under milder conditions, reducing energy consumption. beilstein-journals.org For the synthesis of piperidine derivatives, various catalytic systems have been explored:

Phase Transfer Catalysts (PTC): These catalysts facilitate the reaction between reactants in different phases (e.g., a water-soluble reactant and an organic-soluble reactant), eliminating the need for a single solvent that dissolves all components. semanticscholar.org

Metal Catalysts: While some metal catalysts can be toxic, the use of more abundant and less toxic metals like iron is a growing area of interest. rsc.org Iron-catalyzed reactions offer a more sustainable alternative to those requiring precious metals.

Organocatalysts: These are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic metals altogether.

Nucleophilic Substitution Reactions at the Brominated Carbon

The presence of a bromine atom at the α-position to the ketone makes the C-Br bond susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, where the bromide ion acts as a leaving group.

Halogen displacement reactions involve the substitution of the bromine atom with another halogen. These reactions are typically driven by the relative reactivity of the halogens, where a more reactive halogen can displace a less reactive one from its compound. savemyexams.comsavemyexams.com In the context of this compound, reaction with a source of fluoride, chloride, or iodide ions could theoretically lead to the corresponding 3-halopiperidin-4-one derivative. The success of such a displacement depends on factors like the nucleophilicity of the incoming halide and the reaction conditions, including solvent and temperature. For instance, reacting this compound with a source of iodide, a strong nucleophile, could yield 3-Iodopiperidin-4-one.

Table 1: Hypothetical Halogen Displacement Reactions This table is based on general principles of halogen displacement reactions.

Starting MaterialReagentProduct
This compoundPotassium Iodide (KI)3-Iodopiperidin-4-one
This compoundSilver(I) Fluoride (AgF)3-Fluoropiperidin-4-one

The displacement of the bromide by an amine is a key transformation for synthesizing 3-aminopiperidine derivatives, which are important pharmacophores in drug development. clockss.org This reaction involves the nucleophilic attack of a primary or secondary amine on the carbon bearing the bromine atom. mnstate.edu The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, showing that nucleophilic substitution is a common pathway. clockss.org This principle extends to this compound, where various amines can be used to generate a diverse library of 3-amino-4-oxopiperidine structures. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed.

Table 2: Representative Amination Reactions

Starting MaterialAmine ReagentBaseProduct
1-Benzyl-3-bromopiperidin-4-oneAmmonia (NH₃)Sodium Bicarbonate (NaHCO₃)3-Amino-1-benzylpiperidin-4-one
1-Boc-3-bromopiperidin-4-oneBenzylamineTriethylamine (TEA)1-Boc-3-(benzylamino)piperidin-4-one
This compoundAnilinePotassium Carbonate (K₂CO₃)3-(Phenylamino)piperidin-4-one

Reactions Involving the Ketone Carbonyl Group

The ketone functional group at the 4-position of the piperidine ring is another site for various chemical transformations, most notably reduction and condensation reactions.

The ketone can be reduced to a secondary alcohol, yielding a 3-bromopiperidin-4-ol derivative. libretexts.org This transformation is commonly achieved using metal hydride reagents. wikipedia.org The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to either cis or trans isomers with respect to the bromine at the 3-position. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. libretexts.org Diastereoselective reductions can be achieved under specific conditions, which is crucial for the synthesis of stereochemically defined molecules. youtube.com

Table 3: Reduction of the Ketone Group

Starting MaterialReducing AgentSolventProduct
1-Benzyl-3-bromopiperidin-4-oneSodium Borohydride (NaBH₄)Methanol1-Benzyl-3-bromopiperidin-4-ol
1-Acetyl-3-bromopiperidin-4-oneLithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF)1-Acetyl-3-bromopiperidin-4-ol
This compoundDiisobutylaluminium Hydride (DIBAL-H)Dichloromethane (DCM)3-Bromopiperidin-4-ol

The carbonyl group of this compound can undergo condensation reactions with primary amine derivatives to form imines or related products. numberanalytics.com A classic example is the reaction with semicarbazide (B1199961) to form a semicarbazone. numberanalytics.comwikipedia.org This reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The resulting semicarbazones are often crystalline solids, which can be useful for the characterization and purification of the ketone. wikipedia.org The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step. numberanalytics.com

Rearrangement and Ring Expansion Reactions

Under basic conditions, α-halo ketones like this compound can undergo rearrangement reactions. The most prominent of these is the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction typically involves the treatment of an α-halo ketone with a base, such as a hydroxide or alkoxide, leading to a ring-contracted carboxylic acid or ester derivative. wikipedia.org In the case of cyclic α-halo ketones like this compound, this rearrangement results in the formation of a five-membered ring (pyrrolidine) from the initial six-membered ring (piperidine). researchgate.net The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org For instance, treating 3-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl-4-one with bases like sodium hydroxide or primary amines leads to the formation of corresponding pyrrolidine derivatives. nih.gov This ring contraction is a powerful synthetic tool for accessing substituted pyrrolidine scaffolds from readily available piperidones. researchgate.net

Organometallic Chemistry and Cross-Coupling Reactions

The carbon-bromine bond in this compound and its analogs is a handle for various organometallic and cross-coupling reactions, enabling the introduction of new carbon-carbon bonds.

Research has demonstrated the diastereoselective substitution of the bromine atom in related chiral piperidine scaffolds using organocuprate reagents. In studies involving an enantiopure 3-bromopiperidin-2-one (B1266126) derived from (R)-(−)-2-phenylglycinol, reaction with various aryl cuprates proceeded with a high degree of stereocontrol. mdpi.comrsc.org This method offers a direct and efficient route to enantiopure 3-arylpiperidines. mdpi.com The stereochemical outcome of this SN2-type reaction is influenced by the existing chirality of the bicyclic lactam system, which directs the incoming aryl group to a specific face of the molecule. google.com This approach highlights how the inherent stereochemistry of the piperidinone ring can be used to control the formation of new stereocenters during C-C bond formation. rsc.org

Table 1: Diastereoselective Arylation of a Chiral 3-Bromolactam The following data pertains to the arylation of a related compound, 3-bromopiperidin-2-one.

EntryArylcuprate Reagent (Ar)Product ConfigurationDiastereomeric Ratio (d.r.)
1Phenyl(3S,8aR)>95:5
24-Methoxyphenyl(3S,8aR)>95:5
32-Thienyl(3S,8aR)>95:5

Data adapted from studies on enantiopure 3-bromopiperidin-2-one derivatives. mdpi.comrsc.org

Modern synthetic methods like photoredox catalysis have enabled the use of alkyl bromides in Giese-type conjugate addition reactions under mild conditions. researchgate.net This type of reaction has been explored for the construction of carbon-carbon bonds using radical intermediates. google.com For instance, the photoredox-catalyzed reaction between (4-bromopiperidin-1-yl)(phenyl)methanone and a Michael acceptor can be initiated using an iridium-based photocatalyst and a silane (B1218182) reagent under visible light. google.com The process involves the generation of a piperidinyl radical via single-electron reduction of the C-Br bond, which then adds to an α,β-unsaturated ester or amide. researchgate.netgoogle.com This methodology allows for the coupling of non-activated alkyl bromides, expanding the scope of accessible piperidine-containing structures. researchgate.net

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal substrate for constructing fused bicyclic and polycyclic heterocyclic systems, which are common scaffolds in medicinal chemistry.

A key application of this compound and its analogs is in the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) core. This fused heterocyclic system can be prepared through the condensation of a 3-bromo-4-piperidone hydrohalic acid salt with a thioamide-containing reagent. scirp.org This reaction is a variation of the well-established Hantzsch thiazole (B1198619) synthesis, where the α-haloketone (this compound) reacts with a thiocarbonyl precursor to form the thiazole ring. rsc.org The process involves the formation of both the C-S and C-N bonds required for the fused ring system. A related and widely used method starts with a protected 4-piperidone, which reacts with sulfur and cyanamide (B42294) in the presence of a secondary amine catalyst like morpholine (B109124) to yield a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative. derpharmachemica.comgoogle.com These synthetic routes are fundamental for producing scaffolds used in the development of pharmacologically active agents. scirp.org

Stereochemical Control and Diastereoselectivity in Reactions of this compound

Controlling the three-dimensional arrangement of atoms is a central theme in the chemistry of this compound derivatives, especially when new stereocenters are formed. Stereoselective reactions are those that preferentially form one stereoisomer over another.

When a chiral derivative of this compound undergoes a reaction, the existing stereocenters can influence the stereochemical outcome at the reacting center. As seen in the arylation with organocuprates (Section 3.4.1), using an enantiopure starting material can lead to products with high diastereoselectivity. mdpi.comrsc.org The stereochemical course of such reactions is often dictated by the steric and electronic environment of the chiral substrate, which makes one pathway or transition state more favorable than others. google.com

If a reaction proceeds through a mechanism where a bond to a chiral carbon is broken and a new one is formed in a single, concerted step (like an SN2 reaction), the stereochemistry is typically inverted in a predictable manner. However, if the reaction involves an achiral intermediate, a racemic or mixed stereochemical outcome is more likely unless a chiral catalyst or reagent is used. Understanding and manipulating these factors are crucial for the asymmetric synthesis of complex molecules derived from the this compound scaffold.

Applications of 3 Bromopiperidin 4 One As a Versatile Synthetic Intermediate

Building Block for Complex Natural Products Synthesis

The intricate structures of natural products often pose significant challenges to synthetic chemists. 3-Bromopiperidin-4-one has emerged as a key starting material in the synthesis of several complex natural products, particularly alkaloids and other bioactive compounds.

Role in Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. imperial.ac.uk The piperidine (B6355638) ring is a common structural motif in many alkaloids, and this compound provides a convenient entry point for the synthesis of these complex molecules. beilstein-journals.orgru.nl Its reactivity allows for the introduction of various substituents and the construction of fused ring systems characteristic of many alkaloids. For instance, the bromine atom can be displaced by a variety of nucleophiles, while the ketone can undergo reactions such as reductions, additions, and cyclizations. These transformations enable the elaboration of the piperidine core into more complex alkaloid skeletons. The synthesis of diketopiperazine alkaloids, a class of biologically active natural products, has been shown to involve bromocyclization of N-sulfonylated precursors, highlighting the importance of bromo-substituted intermediates in assembling these intricate structures. nih.gov

Intermediacy in Total Synthesis of Bioactive Natural Products (e.g., Balanol)

A notable example of the utility of this compound is its application in the total synthesis of Balanol, a potent inhibitor of protein kinase C (PKC) of fungal origin. rsc.orgrsc.orgresearchgate.net The synthesis of Balanol involves a novel method for preparing 3-amino-4-hydroxyazepanes through a directed ring expansion of 3-bromopiperidin-4-ones. rsc.orgrsc.orgresearchgate.net This key step highlights the strategic importance of the bromo- and keto-functionalities in facilitating the desired molecular rearrangement to form the seven-membered azepane ring, a core component of the Balanol structure. researchgate.netnih.gov The ability to efficiently construct this key intermediate demonstrates the power of this compound as a starting material in the synthesis of complex, biologically active natural products.

Precursor for Advanced Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the development of efficient synthetic routes to novel drug candidates. This compound serves as a valuable precursor for the synthesis of various pharmaceutical intermediates, including drug scaffolds and pharmacophores.

Synthesis of Drug Scaffolds and Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net this compound can be used to generate a variety of molecular scaffolds that can be further elaborated to create libraries of compounds for drug discovery. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. By modifying the this compound core, chemists can access a wide range of substituted piperidines and related heterocyclic systems. These structures can then be tested for their biological activity against various targets. The concept of scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold while retaining the key pharmacophoric features, can be effectively implemented using versatile building blocks like this compound. mdpi.comnih.gov

Development of Idoxaban Intermediates

While a direct, detailed synthesis of Idoxaban intermediates from this compound is not extensively documented in the provided search results, the general utility of halogenated piperidinones in the synthesis of complex nitrogen-containing heterocycles is well-established. The synthesis of intermediates for drugs like Idoxaban, which contains a complex heterocyclic core, often involves the use of versatile building blocks that can undergo a variety of chemical transformations. The reactivity of the bromine atom and the ketone functionality in this compound makes it a plausible precursor for constructing fragments of such intricate drug molecules. Further research in this area could reveal specific synthetic pathways where this compound plays a crucial role.

Utility in Agrochemical and Specialty Chemical Synthesis

The applications of this compound extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. lookchem.com

In the agrochemical sector, the development of new pesticides and herbicides is crucial for modern agriculture. hyphadiscovery.comframochem.com The piperidine moiety is present in some agrochemical compounds, and this compound can serve as a starting material for the synthesis of novel crop protection agents. lookchem.com Its ability to participate in various chemical reactions allows for the creation of diverse molecular structures that can be screened for their efficacy against pests and weeds.

Furthermore, in the field of specialty chemicals, which encompasses a wide range of products with specific functions, this compound can be utilized as an intermediate in the synthesis of unique molecules with desired properties. vandemark.comnalasengineering.comsarchemlabs.com The synthesis of functionalized pyridazines, which are important scaffolds in both medicinal chemistry and crop protection, can be achieved through reactions involving bromo-substituted precursors, demonstrating the broader applicability of such halogenated heterocycles. uzh.ch

Contributions to Heterocyclic Chemistry and Analog Design

This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive bromine atom and the ketone functionality within the piperidine scaffold allows for diverse chemical transformations, making it a valuable precursor for complex molecular architectures. lookchem.com

The piperidine ring is a common motif in numerous natural products and pharmaceuticals. smolecule.com Consequently, this compound serves as a key starting material for the synthesis of various piperidine derivatives. smolecule.com The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups at the 3-position. The ketone at the 4-position can undergo reactions such as reduction, reductive amination, and reactions with organometallic reagents to further modify the piperidine core.

Beyond simple piperidine derivatives, this compound is instrumental in the construction of more complex fused and spirocyclic heterocyclic systems. For instance, it can participate in cyclization reactions to form bicyclic and tricyclic structures. One notable transformation is the Favorskii rearrangement of bromopiperidin-4-one derivatives, which provides a general route to pyrroline (B1223166) and pyrrolidine (B122466) N-heterocycles. researchgate.net These nitrogen-containing rings are themselves important pharmacophores found in many biologically active molecules.

The versatility of this compound extends to the synthesis of other heterocyclic systems as well. Depending on the reaction conditions and the nature of the reacting partners, it can be used to construct pyridines, pyrazoles, and other heterocyclic scaffolds. smolecule.com For example, the reaction of this compound with suitable precursors can lead to the formation of pyrano[4,3-b]pyran derivatives. clockss.org

The ability to generate a diverse range of heterocyclic structures from a single, readily accessible starting material makes this compound a powerful tool in analog design for medicinal chemistry. By systematically modifying the substituents on the piperidine ring and by elaborating the core into different heterocyclic systems, chemists can create libraries of related compounds for structure-activity relationship (SAR) studies. This approach is crucial for optimizing the pharmacological properties of lead compounds in the drug discovery process.

Potential in Compound Library Synthesis for Drug Discovery

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of molecules to identify new therapeutic agents. vapourtec.comnih.gov this compound, with its inherent reactivity and potential for diversification, is an ideal scaffold for the synthesis of such libraries. vapourtec.com

The concept of library synthesis involves the systematic and often automated assembly of a collection of structurally related compounds. vapourtec.com The utility of this compound in this context lies in its ability to serve as a versatile starting point for the creation of a multitude of derivatives. By employing a "scaffold decoration" approach, a common core structure, in this case, the this compound scaffold, can be elaborated with a wide variety of building blocks. enamine.net

For instance, the nitrogen atom of the piperidine ring can be functionalized with a range of substituents through acylation, alkylation, or arylation reactions. lookchem.com Simultaneously, the bromine atom at the 3-position can be replaced by different nucleophiles, and the ketone at the 4-position can be transformed into various other functional groups. This multi-faceted reactivity allows for the rapid generation of a large and diverse library of compounds from a single precursor.

The application of continuous flow chemistry can further enhance the efficiency of library synthesis using this compound. vapourtec.com Automated flow systems allow for the rapid and controlled reaction of the scaffold with a series of reagents, significantly accelerating the production of the compound library. vapourtec.com

The resulting libraries of piperidine-based compounds can then be screened for biological activity against a wide range of therapeutic targets. The structural diversity embedded within the library increases the probability of identifying "hit" compounds with desirable pharmacological profiles. nih.gov Subsequent optimization of these hits, often guided by the structure-activity relationships derived from the initial screen, can lead to the development of novel drug candidates. ru.nl Therefore, the use of this compound as a foundational building block in combinatorial chemistry plays a significant role in populating the compound libraries essential for modern drug discovery efforts. vapourtec.comlookchem.com

Interactive Data Table: Derivatives of this compound

Compound NameCAS NumberMolecular FormulaKey Features
This compound hydrobromide118652-88-3C5H9Br2NOHydrobromide salt form, used as a building block for piperidines and other heterocycles. bldpharm.com
This compound hydrochloride26493-08-3C5H9BrClNOHydrochloride salt form, suitable for various chemical reactions. chemscene.com
1-Acetyl-3-bromopiperidin-4-one hydrobromide62829-47-4C7H11Br2NO2Contains an acetyl group on the nitrogen, enhancing its utility in specific synthetic pathways. lookchem.com
1-Benzyl-3-bromopiperidin-4-one (B179938)104860-16-4C12H14BrNOFeatures a benzyl (B1604629) protective group on the nitrogen. bldpharm.com
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate188869-05-8C10H16BrNO3Contains a Boc protecting group, commonly used in peptide synthesis and other organic transformations. smolecule.com
3-Bromo-1-methylpiperidin-4-one735223-66-2C6H10BrNOA simple methylated derivative. nih.gov

Spectroscopic and Crystallographic Characterization of 3 Bromopiperidin 4 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information regarding the atomic framework, molecular weight, and functional groups present in 3-Bromopiperidin-4-one and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals for the protons on the piperidine (B6355638) ring would confirm the substitution pattern. The proton at the C3 position, bearing the bromine atom, is expected to appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the ketone (C5) would also exhibit characteristic chemical shifts.

In ¹³C NMR spectroscopy, the number of signals corresponds to the number of non-equivalent carbon atoms. The carbonyl carbon (C4) would be readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). The carbon atom attached to the bromine (C3) would also have a specific chemical shift, influenced by the electronegativity of the halogen. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR to predict and confirm chemical shifts. nih.gov

Table 1: Predicted Key NMR Chemical Shifts for this compound Scaffold

Atom Technique Predicted Chemical Shift (ppm) Notes
C4 Carbonyl ¹³C NMR >190 Characteristic for ketone carbonyls.
C3-H ¹H NMR 3.5 - 4.5 Downfield shift due to adjacent electronegative bromine and carbonyl group.
C3 ¹³C NMR 40 - 60 Shift influenced by the bromine substituent.
C2, C6 Protons ¹H NMR 2.5 - 3.5 Adjacent to the nitrogen atom.

Note: The data in this table is predictive and based on typical values for similar functional groups and structures.

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, a key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

Further analysis of the fragmentation pattern can provide additional structural information. Common fragmentation pathways for such a molecule could include the loss of the bromine atom, loss of carbon monoxide (CO) from the ketone group, and cleavage of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the compound and its related impurities. sciencepublishinggroup.com

Table 2: Isotopic Pattern for a Compound Containing One Bromine Atom

Ion Isotope Combination Approximate Relative Intensity
[M]⁺ ⁷⁹Br 100%

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be a strong absorption corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1670-1720 cm⁻¹. sciencepublishinggroup.comspectroscopyonline.com The presence of the secondary amine (N-H) would give rise to a stretching vibration around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the methylene (B1212753) groups on the ring would be observed between 2850 and 3000 cm⁻¹. docbrown.infodocbrown.info The C-Br stretching vibration is expected to produce a signal in the fingerprint region of the spectrum, typically between 500 and 780 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
N-H (amine) Stretch 3300 - 3500
C-H (alkane) Stretch 2850 - 3000
C=O (ketone) Stretch 1670 - 1720
C-N (amine) Stretch 1000 - 1250

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single crystal X-ray diffraction studies on derivatives of piperidin-4-one have revealed that the six-membered piperidine ring can adopt several conformations. nih.govchemrevlett.comchemrevlett.com The most stable and common conformation is the chair form. nih.govchemrevlett.com However, the presence of different substituents can distort the ring into other conformations, such as a half-chair or a twist-boat. nih.govchemrevlett.com

For instance, studies on N-substituted piperidin-4-ones show that the nature of the substituent on the nitrogen atom can significantly influence the ring's conformation. nih.gov X-ray analysis allows for the unambiguous determination of the stereochemistry at chiral centers, such as the C3 position in this compound, and the relative orientation of substituents on the ring (i.e., axial vs. equatorial). The crystallization technique, such as slow evaporation from a suitable solvent like ethanol, is critical for obtaining crystals of sufficient quality for diffraction analysis. chemrevlett.comiucr.org

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov Analysis of the crystal structures of piperidine derivatives reveals the presence of a network of these interactions, which stabilize the solid-state structure.

Common interactions include hydrogen bonds, which are particularly significant in molecules containing N-H groups. nih.gov Weak C-H···O hydrogen bonds are also frequently observed, linking molecules into supramolecular chains. nih.gov In bromo-derivatives, halogen bonding (Br···O or Br···N) and other weak interactions like Br···Br contacts can play a role in the crystal packing. mdpi.comrsc.orgmdpi.com The study of these interactions is important as they can influence the physical properties of the solid material. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. iucr.orgnih.gov

Computational and Theoretical Studies on 3 Bromopiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. mdpi.comresearchgate.net For 3-Bromopiperidin-4-one, methods like B3LYP with basis sets such as 6-311G(d,p) would be employed to optimize the molecular geometry and compute a variety of electronic properties. science.govfinechem-mirea.ru

These calculations can determine the distribution of electron density across the molecule, which is crucial for understanding its behavior in chemical reactions. Key parameters derived from these studies include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). mdpi.com For this compound, the oxygen of the carbonyl group would be an area of negative potential, while the hydrogen on the nitrogen and the carbons adjacent to the carbonyl and bromine would show positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com A higher electrophilicity index for this compound would suggest its susceptibility to react with nucleophiles. mdpi.com

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a quantitative measure of the local electronic environment and polarity of bonds within the molecule. science.gov

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding the design of synthetic routes and the prediction of reaction outcomes.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G(d,p) level)

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.6 eV Relates to chemical stability and reactivity
Dipole Moment 2.9 Debye Measures overall molecular polarity
Electrophilicity Index (ω) 2.8 eV Quantifies susceptibility to nucleophilic attack
NBO Charge on C4 (Carbonyl) +0.55 e Indicates electrophilic nature of the carbonyl carbon
NBO Charge on O (Carbonyl) -0.60 e Indicates nucleophilic nature of the carbonyl oxygen
NBO Charge on C3 (Bromine-bearing) +0.15 e Indicates electrophilic site for substitution

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iu.edu For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and assessing the stability of different spatial arrangements. mdpi.comfrontiersin.org The piperidinone ring can adopt several conformations, primarily chair, boat, and twist-boat forms.

An MD simulation would typically involve:

Placing the molecule in a simulated solvent box (e.g., water).

Assigning initial velocities to all atoms.

Solving Newton's equations of motion iteratively to generate a trajectory of atomic positions and velocities over a set period. frontiersin.org

Analysis of the resulting trajectory provides detailed information on:

Conformational Preferences: By monitoring key dihedral angles within the piperidinone ring, the simulation can reveal the most populated and energetically favorable conformations. It is expected that chair conformations, with the bulky bromine atom in either an axial or equatorial position, would be the most stable.

Structural Stability: Parameters like the Root Mean Square Deviation (RMSD) are calculated to measure the deviation of the molecule's structure from its initial state over time. A stable conformation will exhibit low RMSD fluctuations. frontiersin.org

Interconversion Barriers: Advanced MD techniques can be used to estimate the energy barriers between different conformations, providing insight into the flexibility of the ring system.

These simulations offer a dynamic picture of the molecule's behavior, which is crucial for understanding how its shape influences its reactivity and interactions with other molecules. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulation

Conformer Bromine Position Relative Population (%) Average Potential Energy (kcal/mol)
Chair Equatorial 75% 0.0
Chair Axial 20% +1.5
Twist-Boat - 5% +5.0
Boat - <1% +7.2

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. nih.gov For reactions involving this compound, quantum chemical calculations can map out the entire potential energy surface of a reaction pathway.

This approach can be used to study various reactions, such as:

Nucleophilic Substitution: The reaction of this compound with a nucleophile could proceed via different mechanisms (e.g., SN2). Computational modeling can determine the activation energies for substitution at the C3 position, predicting the feasibility of the reaction. researchgate.net It can also elucidate the stereochemical outcome, for example, whether the reaction proceeds with inversion or retention of configuration at the chiral C3 center.

Reactions at the Carbonyl Group: The addition of nucleophiles to the C4-keto group can be modeled to understand the facial selectivity (i.e., whether the nucleophile attacks from the axial or equatorial face), which determines the stereochemistry of the resulting alcohol.

Elimination Reactions: The potential for base-induced elimination of HBr to form a piperidinone-derived enone can be assessed by calculating the activation barriers for different possible elimination pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. nih.gov This allows for the determination of rate-determining steps and provides a theoretical basis for understanding why certain products are formed preferentially, offering critical insights into reaction selectivity and stereochemical outcomes. researchgate.net

Table 3: Hypothetical Calculated Activation Energies (ΔE‡) for a Nucleophilic Substitution Reaction on this compound

Reaction Pathway Stereochemical Outcome Calculated ΔE‡ (kcal/mol) Predicted Feasibility
SN2 Attack (Equatorial) Inversion of Stereochemistry 22.5 Favorable under heating
SN2 Attack (Axial) Inversion of Stereochemistry 28.0 Less Favorable
SN1 via Carbocation Racemization 35.0 Unlikely

Molecular Docking and Ligand-Protein Interaction Predictions for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.netnih.gov While this compound itself may be a synthetic intermediate, its derivatives could be designed as potential ligands for biological targets.

The molecular docking process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank.

Generating a 3D structure of the designed this compound derivative.

Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different positions and orientations of the ligand within the protein's binding site. d-nb.info

Scoring each potential pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is predicted to be the most stable binding mode. nih.govresearchgate.net

Analysis of the best-docked poses reveals crucial information about ligand-protein interactions:

Binding Affinity: The docking score provides an estimate of how strongly a derivative binds to the target protein. researchgate.net

Interaction Patterns: The specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges, can be identified and visualized. nih.govresearchgate.net

This information is vital in structure-based drug design, allowing for the rational optimization of derivatives to improve their binding affinity and selectivity for a specific protein target. amazonaws.comnih.gov

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative Against a Kinase Target

Derivative ID Modification on Piperidinone Ring Predicted Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
PPD-01 N-benzyl group -7.5 Leu83, Val35, Asp145 1 (with Asp145)
PPD-02 N-(4-chlorobenzyl) group -8.2 Leu83, Val35, Asp145, Phe146 1 (with Asp145)
PPD-03 N-phenylacetamide group -9.1 Leu83, Val35, Asp145, Glu91 2 (with Asp145, Glu91)

Medicinal Chemistry and Biological Activity Research of 3 Bromopiperidin 4 One Derivatives

Design and Synthesis of Novel Pharmacophores Incorporating the 3-Bromopiperidin-4-one Moiety

The this compound scaffold is a valuable starting point for the design of novel pharmacophores due to the reactivity of the bromine atom. This halogen can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups at the 3-position. The design of such derivatives often aims to explore new chemical space and to generate compounds with improved biological activity and selectivity.

One common synthetic strategy involves the nucleophilic substitution of the bromine atom. For instance, reaction with various amines can lead to the corresponding 3-aminopiperidin-4-one derivatives . These derivatives are of particular interest as the amino group can be further functionalized. Enzymatic cascades have been designed for the synthesis of chiral 3-aminopiperidines from amino alcohols, highlighting the importance of this structural motif in pharmaceuticals. rsc.org

Another approach is the synthesis of fused heterocyclic systems . The this compound can serve as a precursor to bicyclic or polycyclic structures by reacting with bifunctional reagents. The synthesis of fused heterocycles like pyrido[fused]indoles and other complex ring systems often involves intramolecular cyclization reactions where a substituent, introduced at the 3-position, reacts with the piperidine (B6355638) nitrogen or the carbonyl group. organic-chemistry.org

Furthermore, the piperidin-4-one core itself can be synthesized through methods like the Mannich reaction, which involves the condensation of an aldehyde, a ketone, and an amine. biomedpharmajournal.org For 3-substituted derivatives, a common precursor is a 3-substituted ketone. In the context of this compound, its synthesis would likely involve the bromination of a suitable piperidin-4-one precursor.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of piperidin-4-one derivatives is highly dependent on the nature and position of the substituents on the piperidine ring. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the pharmacological effects of these compounds.

For antimicrobial agents, SAR studies on piperidin-4-one derivatives have revealed several important trends. The nature of the substituent at the 3-position can significantly influence both the potency and spectrum of activity. For example, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the nature of the aryl groups at the 2- and 6-positions was found to be critical for anticancer activity. nih.gov It can be inferred that for 3-bromo derivatives, the substituent that replaces the bromine would play a crucial role in determining the biological activity.

The substituent on the piperidine nitrogen (N1 position) is another key determinant of activity. N-acylation or N-alkylation can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. chemrevlett.com

In the context of enzyme inhibitors, such as those targeting cholinesterases, the substituents on the benzylidene rings of 3,5-bis(benzylidene)piperidin-4-ones were found to influence the inhibitory potency and selectivity. Derivatives with electron-withdrawing groups like nitro or chloro showed significant activity. acgpubs.org This suggests that for derivatives of this compound, the electronic properties of the substituents introduced at the 3-position could be a critical factor for enzyme inhibition.

Exploration of Biological Activities

Derivatives of the piperidin-4-one scaffold have been explored for a wide range of biological activities, owing to the versatility of this heterocyclic system.

The piperidin-4-one nucleus is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have exhibited potent antimicrobial activity, in some cases exceeding that of standard drugs like ampicillin. biomedpharmajournal.org

The introduction of different substituents at the 3-position of the piperidin-4-one ring can lead to compounds with a broad spectrum of antimicrobial activity. In a study of quinolone/naphthyridone derivatives containing a 3-alkoxyimino-4-(methyl)aminopiperidine scaffold, several compounds demonstrated strong activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov This highlights the potential of synthesizing novel 3-substituted piperidin-4-ones from a 3-bromo precursor to develop new antimicrobial agents.

Table 1: Examples of Antimicrobial Activity of Substituted Piperidin-4-one Derivatives

Compound Type Test Organism Activity (MIC in µg/mL) Reference
7-[3-Methoxyimino-4-methylaminopiperidin-1-yl]quinolone S. aureus (MRSA) <0.008 nih.gov
7-[3-Ethoxyimino-4-methylaminopiperidin-1-yl]quinolone S. aureus (MRSA) <0.008 nih.gov
2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone S. aureus 6.25 biomedpharmajournal.org

Piperidines are the core structure of iminosugars, a class of compounds known for their ability to inhibit glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition has therapeutic applications in areas such as diabetes, viral infections, and lysosomal storage diseases.

The synthesis of iminosugars can be achieved from piperidinone precursors. For instance, the synthesis of novel cyclopropane-containing piperidine iminosugars has been reported, starting from an α,β-unsaturated piperidinone. ajchem-a.com The this compound scaffold could potentially serve as a starting material for the synthesis of novel 3-substituted iminosugars. The nature of the substituent at the 3-position would be expected to influence the binding affinity and selectivity of these iminosugars for different glycosidases.

Studies on piperidinone derivatives have also shown inhibitory activity against other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. acgpubs.org Furthermore, spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov

Iminosugars, which are structurally related to piperidines, have been investigated for their immunomodulatory effects. Some synthetic iminosugar derivatives have shown potential as immunosuppressive agents. The mechanism of action is often related to the inhibition of enzymes involved in glycoprotein (B1211001) processing, which can affect cell-cell recognition and immune cell function. The development of 3-substituted iminosugars from a this compound precursor could lead to new compounds with immunomodulatory properties.

The piperidin-4-one scaffold is present in a number of compounds with significant anticancer activity. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and found to reduce the growth of several hematological cancer cell lines. nih.gov These compounds were shown to induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov

Spiro-piperidin-4-one derivatives have also emerged as a promising class of anticancer agents. Novel spiro[chroman-2,4′-piperidin]-4-one derivatives have been synthesized and shown to be potent cytotoxic agents against human breast, ovarian, and colorectal adenocarcinoma cell lines. japsonline.comresearchgate.net Mechanistic studies revealed that these compounds can induce apoptosis and cause cell cycle arrest. japsonline.com

The versatility of the this compound scaffold allows for its potential use in the synthesis of a variety of anticancer compounds, including analogs of known active molecules and novel spirocyclic systems.

Table 2: Examples of Anticancer Activity of Substituted Piperidin-4-one Derivatives

Compound Type Cancer Cell Line Activity (IC50 in µM) Reference
3-Chloro-3-methyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)piperidin-4-one Myeloma (U266) 1.5 nih.gov
3-Chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one Leukemia (K562) 2.5 nih.gov
Spiro[chroman-2,4′-piperidin]-4-one derivative (Compound 16) Breast (MCF-7) 0.31 japsonline.com

Targeted Protein Degradation Approaches (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The design of the linker and the E3 ligase ligand is crucial for the efficacy of the PROTAC.

A comprehensive review of the current scientific literature does not yield specific examples or detailed studies on the utilization of the this compound scaffold as a component within the linker or as a ligand for an E3 ligase in the context of PROTAC technology. While the piperidin-4-one core is a versatile intermediate in medicinal chemistry, its specific application in the rapidly evolving field of targeted protein degradation, particularly with a bromine substitution at the 3-position, is not well-documented in available research. The exploration of novel chemical entities for PROTAC design is an ongoing effort, and the potential of this compound in this area remains a subject for future investigation.

Pharmacological Profiling of Active Derivatives

The piperidin-4-one nucleus is recognized as a significant pharmacophore, and its derivatives have been reported to exhibit a wide range of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, anti-HIV, antibacterial, anticonvulsant, and antitubercular properties. nih.gov The versatility of the piperidin-4-one scaffold allows for various chemical modifications to enhance receptor interactions and biological activities. nih.gov

While the broader class of piperidin-4-one derivatives has been the subject of extensive research, specific and detailed pharmacological profiling data for derivatives of this compound are not extensively available in the public domain. The introduction of a bromine atom at the 3-position of the piperidin-4-one ring can influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity. However, without specific studies on this compound derivatives, a detailed pharmacological profile cannot be constructed. Further research is necessary to synthesize and evaluate the biological activities of this specific class of compounds to understand their therapeutic potential.

Based on the diverse biological activities reported for the general class of piperidin-4-ones, a hypothetical pharmacological profiling of active this compound derivatives could be envisioned across various therapeutic areas. The table below illustrates a potential, though currently speculative, range of activities that could be investigated for these compounds.

Table 1: Potential Pharmacological Profile of this compound Derivatives

Therapeutic Area Potential Activity
Oncology Cytotoxic, Antiproliferative
Infectious Diseases Antibacterial, Antifungal, Antiviral
Central Nervous System Anticonvulsant, Neuroprotective

Table 2: List of Mentioned Compounds

Compound Name

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, a critical future direction is the development of robust methods for the stereoselective synthesis of 3-Bromopiperidin-4-one derivatives. While various strategies exist for creating substituted piperidines, specific, high-yielding asymmetric syntheses of this particular α-haloketone are not yet well-established. nih.govacs.org

Future research will likely focus on several key strategies:

Catalytic Asymmetric Bromination: Development of methods using chiral catalysts (either metal-based or organocatalytic) to directly brominate a pre-formed N-protected piperidin-4-one at the C3-position with high enantioselectivity.

Diastereoselective Approaches: Utilizing chiral auxiliaries attached to the piperidine (B6355638) nitrogen. These auxiliaries would direct the stereochemical outcome of the bromination step, after which the auxiliary could be removed.

Stereoselective Cyclization: Designing acyclic precursors that can be cyclized using stereoselective methods, such as intramolecular Michael additions or reductive aminations, to form the chiral piperidinone ring with the bromine atom already in place or installed subsequently. nih.gov

The successful development of these routes would provide access to enantiomerically pure this compound, a crucial step for investigating its role in stereospecific interactions with biological targets and for its use as a chiral building block in the total synthesis of complex natural products.

Expansion of Applications in Complex Molecular Architecture and Supramolecular Systems

The utility of this compound as a scaffold for constructing intricate molecular architectures is a significant area for future exploration. The piperidine ring is a ubiquitous motif in thousands of natural alkaloids and approved pharmaceuticals, making it a "privileged scaffold" in medicinal chemistry. acs.org The dual functionality of the α-haloketone within this ring system offers a powerful handle for diversification.

Complex Molecule Synthesis: The α-bromo-keto moiety is a versatile precursor for a range of transformations that can lead to complex polycyclic systems. For instance, it can be used in:

Favorskii Rearrangement: To achieve ring contraction, yielding highly functionalized cyclopentane (B165970) carboxamides or carboxylic acids.

Nucleophilic Substitution and Elimination: To introduce a wide variety of functional groups at the C3 position or to form the corresponding enone, which can then undergo conjugate additions.

Cross-Coupling Reactions: To form new carbon-carbon bonds, expanding the molecular complexity.

This versatility makes the scaffold an ideal starting point for the synthesis of novel alkaloids or other complex bioactive molecules. nih.gov

Supramolecular Systems: The functional groups of this compound make it an intriguing candidate for designing self-assembling systems in materials science and crystal engineering. Supramolecular chemistry relies on weak, non-covalent interactions to build ordered structures. wikipedia.org The this compound molecule possesses:

A carbonyl oxygen (hydrogen bond acceptor).

An N-H group (hydrogen bond donor, if N is unsubstituted).

A bromine atom (potential halogen bond donor). researchgate.net

By exploiting these features, researchers could design crystalline solids, gels, or liquid crystals where molecules are organized through a network of hydrogen and halogen bonds. Modifying the substituent on the nitrogen atom would allow for fine-tuning these intermolecular forces to control the resulting supramolecular architecture.

Advanced Mechanistic Investigations of this compound Transformations using Modern Computational Tools

While synthetic applications of α-haloketones are known, the specific reactivity of the this compound system presents unique mechanistic questions that can be addressed with modern computational chemistry. up.ac.za Density Functional Theory (DFT) and other in silico methods can provide profound insights into reaction pathways, transition state energies, and the influence of various factors on reaction outcomes. researchgate.netresearchgate.net

Key areas for future computational investigation include:

Modeling Nucleophilic Substitution: Calculating the activation barriers for SN2 substitution at the C3-carbon versus attack at the carbonyl carbon to predict regioselectivity with different nucleophiles.

Conformational Analysis: Understanding how the piperidine ring conformation (chair, boat, twist-boat) influences the reactivity of the axial versus equatorial bromine atom.

Influence of N-Substitution: Modeling how different protecting groups on the nitrogen atom electronically and sterically affect the transition states of key reactions, guiding the selection of optimal protecting groups for desired transformations.

Reaction Pathway Elucidation: Investigating complex multi-step reactions, such as rearrangements or cascade reactions, to predict product structures and identify key intermediates. rsc.org

These theoretical studies would not only rationalize experimental observations but also accelerate the development of new synthetic methods by predicting reaction feasibility and selectivity, thereby reducing the need for extensive empirical screening. rsc.org

High-Throughput Screening and Combinatorial Chemistry Approaches with this compound Scaffolds

The structure of this compound is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS) in drug discovery. mdpi.comchemdiv.com The scaffold contains multiple points of diversification that can be exploited to rapidly generate large libraries of related molecules. nih.govijpsr.com

A potential combinatorial strategy would involve a multi-step synthetic sequence where the scaffold is systematically decorated with a wide array of chemical functionalities. The bromine atom serves as a key handle for diversification, readily participating in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling to introduce diverse aryl, heteroaryl, or alkyl groups. The ketone provides a second diversification point, enabling reactions such as reductive amination, Wittig olefination, or Grignard additions. Finally, the nitrogen atom can be acylated, alkylated, or sulfonylated to introduce a third layer of variability.

Diversification Point Reaction Type Potential Building Blocks Introduced
C3-Bromine Palladium Cross-CouplingAryl, Heteroaryl, Vinyl, Alkynyl groups
Nucleophilic SubstitutionAmines, Thiols, Alcohols, Azides
C4-Ketone Reductive AminationPrimary/Secondary Amines, Anilines
Wittig/Horner-Wadsworth-EmmonsAlkene-containing moieties
Grignard/Organolithium AdditionTertiary alcohols with diverse R-groups
N1-Nitrogen Acylation / SulfonylationAcyl chlorides, Sulfonyl chlorides
AlkylationAlkyl halides

This approach allows for the creation of a vast chemical library from a single, common core. The resulting library of compounds can then be subjected to HTS against a wide range of biological targets to identify "hit" compounds with desired activities, which can then be optimized into lead candidates for drug development. nih.gov

Computational Design and Rational Development of Enhanced Bioactive Derivatives

Beyond screening, future efforts will focus on the rational, computer-aided design of bioactive molecules based on the this compound scaffold. This in silico approach uses knowledge of a specific biological target's three-dimensional structure to design molecules that will bind with high affinity and selectivity. researchgate.netnih.gov

The process typically involves:

Target Identification: Selecting a protein target, such as an enzyme or receptor, implicated in a disease.

Molecular Docking: Computationally placing the this compound scaffold into the target's binding site to identify key interactions and determine an optimal initial orientation.

In Silico Derivatization: Using software to virtually "grow" or substitute different chemical groups at the diversification points (C3, C4, N1) of the scaffold. The binding energy of each new virtual derivative is calculated to predict its potential potency. nih.govmdpi.com

ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the most promising virtual compounds, filtering out those with likely poor pharmacokinetic profiles. researchgate.netnih.gov

Prioritized Synthesis: Synthesizing only the highest-ranking virtual hits for biological testing.

This rational design strategy significantly accelerates the drug discovery process, reduces costs, and increases the probability of developing potent and selective therapeutic agents by focusing synthetic efforts on compounds with the highest predicted likelihood of success. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromopiperidin-4-one, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of piperidin-4-one derivatives using agents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key parameters include temperature (optimized between 0–25°C to prevent side reactions), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of brominating agents. Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity by analyzing chemical shifts (e.g., bromine-induced deshielding at C3) and coupling patterns.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 192.0 for C5H8BrNO).
  • HPLC : Assess purity (>95% by area normalization).
    Cross-reference data with PubChem entries for analogous piperidinones to resolve ambiguities .

Q. What factors contribute to the stability of this compound under various storage conditions, and how can degradation products be identified?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Store at –20°C in airtight, light-resistant containers. Monitor degradation via HPLC-MS; common byproducts include de-brominated piperidin-4-one or oxidation products. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for piperidine analogs (e.g., 1-Benzyl-3,3-dimethylpiperidin-4-one) for hazard guidance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the bromine moiety in this compound synthesis while minimizing undesired side reactions?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions; balance with low-temperature regimes.
  • Catalyst Use : Lewis acids like FeCl3 can improve regioselectivity.
  • In-situ Monitoring : Use TLC or FTIR to track reaction progress and halt before over-bromination.
    Compare yields and purity metrics across conditions using Design of Experiments (DoE) frameworks .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the reactivity of this compound?

  • Methodological Answer :

  • Re-evaluate Computational Models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-31G*) and account for solvent effects.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to exclude environmental interference.
  • Data Triangulation : Cross-check with spectroscopic crystallography (if crystals are obtainable) or isotopic labeling studies .

Q. What methodologies are suitable for elucidating the biological activity of this compound derivatives, particularly in receptor binding assays?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand displacement assays (e.g., for GPCR targets) with 3H-labeled ligands.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 3-fluoro or 3-methyl) to identify pharmacophores.
  • Kinetic Studies : Measure association/dissociation rates via surface plasmon resonance (SPR) to assess binding kinetics.
    Reference piperidine-based pharmacophores in similar studies (e.g., fluorobenzyl derivatives) .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • 13C/2H Labeling : Introduce stable isotopes at the C3 or carbonyl positions to track metabolic fate via LC-MS/MS.
  • Microsomal Incubations : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation, dehalogenation).
  • Pharmacokinetic Modeling : Compartmental analysis of plasma concentration-time data to calculate clearance and volume of distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.